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Compound of Interest

Compound Name:
Phosphonic dichloride, 1,2-

propadienyl-

Cat. No.: B100551 Get Quote

Disclaimer: Due to the limited availability of specific quantum chemical data for Phosphonic
dichloride, 1,2-propadienyl-, this technical guide utilizes data from a closely related and

structurally significant analogue, Vinyl Phosphonic Dichloride (VPDC). The computational

methodologies and data presentation herein are based on established research for VPDC and

serve as a representative example of the quantum chemical analysis applicable to this class of

unsaturated phosphonic dichlorides. This approach provides valuable insights into the

structural and vibrational properties that are likely to be transferable to the 1,2-propadienyl-

derivative.

This guide is intended for researchers, scientists, and professionals in drug development,

offering an in-depth look at the quantum chemical calculations, structural properties, and

vibrational analysis of vinyl phosphonic dichloride.

Introduction
Unsaturated organophosphorus compounds, such as vinyl phosphonic dichloride, are of

significant interest due to their potential applications in materials science and as synthetic

intermediates. Understanding their molecular structure, conformational preferences, and

vibrational properties is crucial for predicting their reactivity and designing novel molecules.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to

be a powerful tool for elucidating these properties with a high degree of accuracy.
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This document summarizes the key findings from computational studies on vinyl phosphonic

dichloride, presenting quantitative data in a structured format, detailing the computational

methodologies, and providing visualizations of conformational equilibria.

Computational Methodology
The quantum chemical calculations for vinyl phosphonic dichloride were performed using

Density Functional Theory (DFT), a robust method for investigating the electronic structure of

molecules.

Computational Protocol:

Software: Gaussian 09 suite of programs is a commonly used software for such calculations.

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange

functional with the Lee-Yang-Parr correlation functional, was employed.

Basis Set: The 6-311++G** basis set was utilized. This is a triple-zeta basis set that includes

diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (*) on

both heavy atoms and hydrogen, providing a high level of accuracy for both geometric and

electronic properties.

Geometry Optimization: The molecular geometry was fully optimized without any symmetry

constraints to locate the energy minima corresponding to different conformers.

Vibrational Frequencies: Harmonic vibrational frequencies were calculated at the same level

of theory to confirm the nature of the stationary points (minima or transition states) and to aid

in the assignment of experimental infrared and Raman spectra. Normal coordinate analysis

was also performed to determine the potential energy distribution for each vibrational mode.

Conformational Analysis: The potential energy surface for the internal rotation around the C-

P bond was scanned to identify the stable conformers and the transition states connecting

them.

Results and Discussion
Conformational Analysis
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The computational analysis of vinyl phosphonic dichloride reveals the existence of two stable

conformers: a cis and a gauche form. The cis conformer, where the phosphonic oxygen

eclipses the vinyl group, is predicted to be the more stable and predominant form at ambient

temperature.[1]

Conformational equilibrium between cis and gauche isomers.

Molecular Geometry
The optimized geometric parameters for the more stable cis conformer of vinyl phosphonic

dichloride, as determined by DFT calculations, are summarized in the table below. These

parameters provide a detailed picture of the molecule's three-dimensional structure.
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Parameter Bond/Angle Calculated Value

Bond Lengths (Å) C=C 1.325

C-P 1.801

P=O 1.448

P-Cl1 2.025

P-Cl2 2.025

C-H1 1.082

C-H2 1.083

C-H3 1.086

Bond Angles (°) C=C-P 123.5

O=P-C 114.2

Cl1-P-Cl2 103.1

O=P-Cl1 112.9

C-P-Cl1 104.8

H1-C=C 121.7

H2-C=C 121.5

H3-C-P 115.8

Vibrational Analysis
The calculated vibrational frequencies and their assignments provide a theoretical spectrum

that can be compared with experimental data from infrared and Raman spectroscopy. The table

below presents some of the key calculated vibrational modes for the cis conformer of vinyl

phosphonic dichloride.
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Wavenumber (cm⁻¹) Vibrational Mode Symmetry Description

3105 ν(C-H) a'
Asymmetric C-H

stretch (vinyl)

3038 ν(C-H) a'
Symmetric C-H

stretch (vinyl)

1615 ν(C=C) a' C=C stretch

1402 δ(=CH₂) a' =CH₂ scissoring

1275 ν(P=O) a' P=O stretch

998 ω(=CH₂) a'' =CH₂ wagging

795 ν(C-P) a' C-P stretch

560 ν(P-Cl) a'
Asymmetric P-Cl

stretch

495 ν(P-Cl) a'
Symmetric P-Cl

stretch

355 δ(PCl₂) a' PCl₂ scissoring

ν: stretching, δ: in-plane bending (scissoring), ω: out-of-plane bending (wagging)

Logical Workflow of the Computational Study
The process of conducting a quantum chemical analysis of vinyl phosphonic dichloride follows

a structured workflow, from initial structure definition to the final analysis of its properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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